molecular formula C12H22N2O3 B8542817 tert-butyl 3-oxo-2-(propan-2-yl)piperazine-1-carboxylate

tert-butyl 3-oxo-2-(propan-2-yl)piperazine-1-carboxylate

Cat. No.: B8542817
M. Wt: 242.31 g/mol
InChI Key: SDRWUUREIQCDDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 3-oxo-2-(propan-2-yl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used as building blocks in the synthesis of various pharmaceuticals and organic compounds. This compound, in particular, is characterized by its unique structure, which includes an isopropyl group, an oxo group, and a tert-butyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-oxo-2-(propan-2-yl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl chloroformate and isopropylamine in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process typically includes the purification of the final product through techniques such as recrystallization or chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 3-oxo-2-(propan-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or substituted piperazine derivatives.

Scientific Research Applications

tert-butyl 3-oxo-2-(propan-2-yl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-oxo-2-(propan-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biological macromolecules, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)-piperazine-1-carboxylate
  • 3-Oxopiperazine-1-carboxylic acid benzyl ester

Uniqueness

tert-butyl 3-oxo-2-(propan-2-yl)piperazine-1-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its isopropyl group and tert-butyl ester group contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl 3-oxo-2-propan-2-ylpiperazine-1-carboxylate

InChI

InChI=1S/C12H22N2O3/c1-8(2)9-10(15)13-6-7-14(9)11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,15)

InChI Key

SDRWUUREIQCDDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=O)NCCN1C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a three-necked bottle containing THF (10 mL) was bubbled with NH3 (gas) at −78° C. for 5 mins. Then Na (300 mg, 13.0 mmol) was added to the mixture slowly at −78° C. After stirring for 30 min, (R)-tert-butyl 4-benzyl-2-isopropyl-3-oxopiperazine-1-carboxylate (700 mg, 2.11 mmol) was added dropwise at −78° C. The mixture was stirred at −78° C. for 30 min. The mixture was quenched with sat. aq. NH4Cl (10 mL) and extracted with EtOAc (3×10 mL). The combined organic layers were washed with brine (10 mL), dried over anhydrous Na2SO4, filtered, concentrated and purified by preparative TLC with petroleum ether/EtOAc 1/1 to afford tert-butyl 2-isopropyl-3-oxopiperazine-1-carboxylate (300 mg, 59% yield) as a white solid. The product was found to be a racemic mixture. The cause of racemization was not investigated. LC-MS m/z 187.1 [M−56+H]+, 265.1 [M+Na]+. 1H NMR (CDCl3 400 MHz): δ 6.29 (s, 1H), 4.55-3.99 (m, 2H), 3.51-3.36 (m, 1H), 3.32-3.12 (m, 2H), 2.34-2.29 (m, 1H), 1.46 (s, 9H), 1.09 (d, J=6.8 Hz, 3H), 0.99 (d, J=7.2 Hz, 3H).
[Compound]
Name
Na
Quantity
300 mg
Type
reactant
Reaction Step One
Name
(R)-tert-butyl 4-benzyl-2-isopropyl-3-oxopiperazine-1-carboxylate
Quantity
700 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

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